molecular formula C₂₄H₄₂O₄ B116862 bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate CAS No. 34212-59-4

bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate

Cat. No. B116862
CAS RN: 34212-59-4
M. Wt: 394.6 g/mol
InChI Key: DEYPFJTZTYGZOF-UHFFFAOYSA-N
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Description

“Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate” is a complex organic compound. The name suggests it contains two (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl groups attached to a succinate .


Molecular Structure Analysis

The molecular structure of similar compounds, such as (1R,2S,5R)-menthol, has been studied using techniques like X-ray diffraction, NMR, and IR spectroscopy .

Scientific Research Applications

Epigenetic and Environmental Impacts

Epigenetic Perspective on Developmental Effects

Studies on bisphenol A (BPA), a chemical related in structure to many industrial compounds, suggest significant epigenetic effects due to exposure. These effects include alterations in DNA methylation and gene expression that may lead to various developmental and reproductive issues. The implications of such findings highlight the importance of understanding how similar compounds might interact with biological systems at the epigenetic level, potentially offering insights into how bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate could be studied or applied in epigenetic research (Kundakovic & Champagne, 2011).

Substitution of Bisphenol A

In efforts to mitigate the health risks associated with BPA, alternative substances are being explored. Understanding the properties and impacts of these substitutes, including their reproductive toxicity and endocrine disruption potential, is crucial. Research into alternatives provides a framework for evaluating new compounds, such as bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate, for safer applications in consumer products and scientific studies (den Braver-Sewradj et al., 2020).

Supramolecular Chemistry and Material Science

Assembled Columnar Structures from Bis-Urea Macrocycles

The study of macrocyclic bis-ureas as supramolecular building blocks for columnar structures through hydrogen bonding and pi-stacking interactions offers a pathway into researching similar compounds for material science applications. This research indicates potential avenues for employing bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate in the development of new materials with specific structural or functional properties (Shimizu et al., 2005).

properties

IUPAC Name

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXZAUAIVAZWFN-KQFPAPQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate

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